molecular formula C17H18N2 B254831 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine

3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine

Cat. No. B254831
M. Wt: 250.34 g/mol
InChI Key: JEPOKBACZCNASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. This compound has a unique chemical structure that allows it to selectively target and inhibit key enzymes involved in the growth and survival of cancer cells.

Mechanism of Action

3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine works by selectively inhibiting key enzymes involved in the B-cell receptor (BCR) signaling pathway, which is critical for the growth and survival of cancer cells. By blocking this pathway, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine has been shown to have minimal toxicity and side effects in preclinical studies, indicating its potential as a safe and effective treatment for B-cell malignancies. Additionally, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine has been found to have synergistic effects when combined with other anti-cancer drugs, further enhancing its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine is its high selectivity for BCR signaling enzymes, which reduces the risk of off-target effects and toxicity. However, its potency and efficacy may vary depending on the specific cancer type and genetic mutations present in the tumor cells. Additionally, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine may require further optimization and testing before it can be used in clinical trials.

Future Directions

There are several potential future directions for 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine research, including:
1. Clinical trials to evaluate the safety and efficacy of 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine in humans with B-cell malignancies.
2. Further optimization of the compound to improve its potency and selectivity.
3. Combination studies with other anti-cancer drugs to enhance its therapeutic effects.
4. Development of biomarkers to predict response to 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine treatment.
5. Investigation of 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine's potential for use in other cancer types and diseases.
In conclusion, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine is a promising small molecule inhibitor with potential as a safe and effective treatment for B-cell malignancies. Its unique chemical structure and selective mechanism of action make it an attractive candidate for further research and development.

Synthesis Methods

The synthesis of 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine involves several steps, including the formation of imidazo[1,5-a]pyridine core and the introduction of the tert-butylphenyl group. The process has been optimized to produce high yields of pure compound suitable for further research and development.

Scientific Research Applications

3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine has demonstrated potent anti-tumor activity and improved survival rates compared to standard chemotherapy treatments.

properties

Product Name

3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

3-(4-tert-butylphenyl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C17H18N2/c1-17(2,3)14-9-7-13(8-10-14)16-18-12-15-6-4-5-11-19(15)16/h4-12H,1-3H3

InChI Key

JEPOKBACZCNASS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.